4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide
Overview
Description
FR167344 is a synthetic organic compound known for its role as a nonpeptide antagonist of the bradykinin B2 receptor. It has been extensively studied for its high affinity binding to the B2 receptor, with an IC50 value of 65 nM, and its lack of binding affinity for the B1 receptor . This compound is significant in pharmacological research due to its potential therapeutic applications in inflammatory diseases.
Mechanism of Action
Target of Action
FR167344 free base, also known as FR167344 or 4-[(E)-3-[[2-[[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide, is an orally active, nonpeptide antagonist of the bradykinin receptor B2 . It shows a high-affinity binding to the B2 receptor with an IC50 value of 65 nM . It has no binding affinity for the B1 receptor .
Mode of Action
FR167344 inhibits the B2 receptor-mediated phosphatidylinositol (PI) hydrolysis . It produces a concentration-dependent rightward shift in the dose-response curve to bradykinin . This shift is accompanied by a progressive reduction of maximal response .
Biochemical Pathways
The primary biochemical pathway affected by FR167344 is the phosphatidylinositol (PI) hydrolysis pathway . By inhibiting the B2 receptor-mediated PI hydrolysis, FR167344 interferes with the downstream effects of this pathway .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
In vivo studies have shown that oral administration of FR167344 inhibits carrageenin-induced paw oedema in rats . It also inhibits kaolin-induced writhing in mice and caerulein-induced pancreatic oedema in rats . Additionally, it increases the levels of amylase and lipase in blood samples .
Biochemical Analysis
Biochemical Properties
FR167344 free base displays a high-affinity binding to the B2 receptor with an IC50 value of 65 nM . It shows no stimulatory effects on phosphatidylinositol (PI) hydrolysis . Instead, it inhibits the B2 receptor-mediated PI hydrolysis, producing a concentration-dependent rightward shift in the dose-response curve to bradykinin .
Cellular Effects
FR167344 free base influences cell function by inhibiting the B2 receptor-mediated PI hydrolysis . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of FR167344 free base involves high-affinity binding to the B2 receptor . This binding inhibits the B2 receptor-mediated PI hydrolysis, leading to changes in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, FR167344 free base has shown to inhibit carrageenin-induced paw oedema in rats and kaolin-induced writhing in mice . The effects vary with different dosages, with ID50 values of 2.7 mg/kg and 2.8 mg/kg, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: FR167344 is synthesized through a multi-step chemical process. The synthesis involves the formation of a 3-bromo-8-[2,6-dichloro-3-[N-[(E)-4-(N,N-dimethylcarbamoyl)cinnamidoacetyl]-N-methylamino]benzyloxy]-2-methylimidazo[1,2-a]pyridine hydrochloride structure . The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of FR167344 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring purity and consistency of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: FR167344 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
FR167344 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the bradykinin B2 receptor and its role in various biochemical pathways.
Biology: The compound is used in cellular and molecular biology research to investigate signal transduction mechanisms involving the bradykinin B2 receptor.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
FR167344 is often compared with other nonpeptide bradykinin B2 receptor antagonists, such as FR173657. Both compounds exhibit high affinity binding to the B2 receptor and lack binding affinity for the B1 receptor . FR167344 has a unique chemical structure that distinguishes it from other similar compounds. Other similar compounds include:
FR173657: Another nonpeptide bradykinin B2 receptor antagonist with similar pharmacological properties.
Icatibant: A bradykinin B2 receptor antagonist used clinically for treating hereditary angioedema.
Properties
IUPAC Name |
4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BrCl2N5O4/c1-18-28(31)38-15-5-6-24(29(38)35-18)42-17-21-22(32)12-13-23(27(21)33)37(4)26(40)16-34-25(39)14-9-19-7-10-20(11-8-19)30(41)36(2)3/h5-15H,16-17H2,1-4H3,(H,34,39)/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOBHDUXUJNXHX-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CC=C(C=C4)C(=O)N(C)C)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CC=C(C=C4)C(=O)N(C)C)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BrCl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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